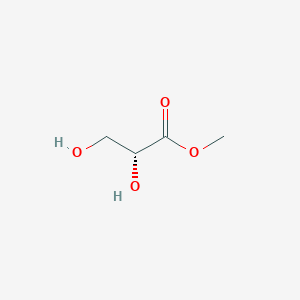

(R)-Methyl 2,3-dihydroxypropanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

®-Methyl 2,3-dihydroxypropanoate is an organic compound with the molecular formula C4H8O4. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

®-Methyl 2,3-dihydroxypropanoate can be synthesized through several methods. One common approach involves the esterification of ®-2,3-dihydroxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of ®-Methyl 2,3-dihydroxypropanoate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product in high purity.

化学反应分析

Types of Reactions

®-Methyl 2,3-dihydroxypropanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to convert hydroxyl groups to halides.

Major Products Formed

Oxidation: Formation of ®-Methyl 2,3-dioxopropanoate.

Reduction: Formation of ®-Methyl 2,3-dihydroxypropanol.

Substitution: Formation of ®-Methyl 2,3-dihalopropanoate.

科学研究应用

Biomarker for Glycerate Metabolism

(R)-Methyl 2,3-dihydroxypropanoate serves as a significant metabolite of glycerate, which is crucial in various metabolic pathways such as glycolysis and gluconeogenesis. Research indicates that:

- Cancer Diagnosis : Increased levels of this compound have been observed in certain cancer cell lines, suggesting its potential as a biomarker for cancer diagnosis and monitoring treatment efficacy.

- Metabolic Disorders : It is being investigated for its role as a biomarker in metabolic disorders like diabetes and obesity, where glycerate metabolism is altered.

Pharmaceutical Applications

This compound is utilized as an intermediate in the synthesis of pharmaceuticals:

- Synthesis of Phospholipid Analogues : It has been employed in the synthesis of phospholipid analogues that serve as activity-based probes for secretory phospholipase A2 enzymes. This application highlights its importance in drug discovery and development .

- Cascade Reactions : Recent studies have demonstrated its use in one-pot conversions of C6 sugars to methyl glycerate and glycolate through retro-aldol condensation and oxidation processes. This method shows promising yields and efficiency in producing valuable compounds for further pharmaceutical applications .

Case Study on Cancer Biomarkers

A study focused on the correlation between this compound levels and cancer cell proliferation found significant increases in its concentration among various cancer cell lines. This suggests its utility as a biomarker for early detection and monitoring of treatment responses.

Research on Metabolic Disorders

Investigations into the metabolic pathways involving glycerate metabolism have revealed that altered levels of this compound may indicate the presence of metabolic disorders such as diabetes and obesity. This research underscores the compound's potential role in diagnosing these conditions.

作用机制

The mechanism by which ®-Methyl 2,3-dihydroxypropanoate exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the ester group can undergo hydrolysis to release the active ®-2,3-dihydroxypropanoic acid, which can participate in various biochemical pathways.

相似化合物的比较

Similar Compounds

- ®-2,3-Dihydroxypropanal

- ®-2,3-Dihydroxypropanoic acid

- ®-2,3-Dihydroxypropanol

Uniqueness

®-Methyl 2,3-dihydroxypropanoate is unique due to its ester functional group, which imparts different reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.

生物活性

(R)-Methyl 2,3-dihydroxypropanoate, a chiral compound derived from glycerate, has garnered attention in recent research due to its potential biological activities and applications in various fields. This article explores its biological significance, metabolic pathways, and potential as a biomarker for diseases.

Chemical Structure and Properties

This compound is characterized by the presence of two hydroxyl groups on a three-carbon backbone. Its molecular formula is C4H8O4, with a molecular weight of approximately 104.1 g/mol. The compound's structure can be represented as follows:

The hydroxyl groups contribute to its reactivity and biological functions, particularly in metabolic pathways.

Metabolic Role

This compound plays a crucial role in carbohydrate metabolism , participating in glycolysis and gluconeogenesis. It serves as an intermediate in these pathways, facilitating the conversion of carbohydrates into energy. The compound's levels can reflect the activity of glycerate metabolism, making it significant in metabolic studies.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties : The presence of hydroxyl groups allows it to scavenge free radicals, potentially mitigating oxidative stress in biological systems.

- Potential Biomarker : Increased levels have been observed in certain cancer cell lines, suggesting its utility as a biomarker for cancer diagnosis and monitoring treatment efficacy. Additionally, studies are exploring its role in metabolic disorders such as diabetes and obesity, where altered glycerate metabolism is noted.

Cancer Research

A study examining various cancer cell lines found that this compound levels were significantly elevated compared to normal cells. This suggests its potential as a diagnostic tool or therapeutic target in oncological settings.

Metabolic Disorders

In metabolic studies focusing on diabetes and obesity, researchers have noted that fluctuations in this compound levels correlate with disease progression. This relationship highlights its potential role in metabolic regulation and as a therapeutic target for managing these conditions.

Data Table: Biological Activities of this compound

| Activity | Description | References |

|---|---|---|

| Antioxidant | Scavenges free radicals; mitigates oxidative stress | |

| Cancer Biomarker | Elevated levels in cancer cell lines; potential for diagnosis | |

| Metabolic Regulation | Altered levels associated with diabetes and obesity |

属性

IUPAC Name |

methyl (2R)-2,3-dihydroxypropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c1-8-4(7)3(6)2-5/h3,5-6H,2H2,1H3/t3-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COFCNNXZXGCREM-GSVOUGTGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。